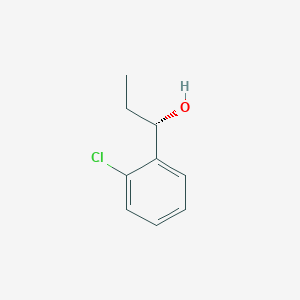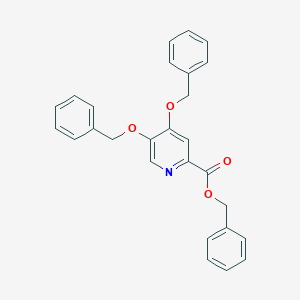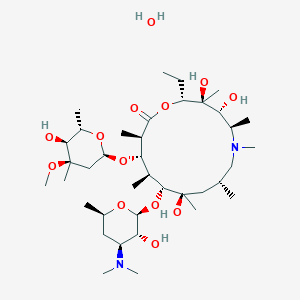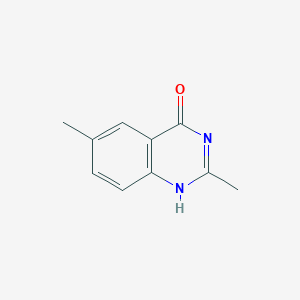![molecular formula C12H18O4 B177758 1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol CAS No. 17736-67-3](/img/structure/B177758.png)
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been extensively studied due to its potential applications in scientific research. In
Applications De Recherche Scientifique
ICI 118,551 has been widely used in scientific research due to its selective β2-adrenergic receptor antagonist properties. It has been used to study the role of β2-adrenergic receptors in various physiological processes such as cardiac function, metabolism, and thermogenesis. It has also been used to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Mécanisme D'action
ICI 118,551 exerts its effects by selectively blocking the β2-adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, resulting in relaxation of smooth muscle and decreased heart rate. The inhibition of β2-adrenergic receptors also leads to a decrease in insulin secretion and an increase in lipolysis.
Effets Biochimiques Et Physiologiques
ICI 118,551 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease insulin secretion, and increase lipolysis. It has also been shown to relax smooth muscle in the airways, resulting in bronchodilation.
Avantages Et Limitations Des Expériences En Laboratoire
ICI 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the investigation of the specific role of β2-adrenergic receptors in various physiological processes. It is also a well-characterized compound with a known mechanism of action. However, there are also limitations to its use in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It also has potential off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of ICI 118,551. One direction is the investigation of its potential therapeutic applications in the treatment of respiratory disorders. Another direction is the investigation of its effects on metabolism and thermogenesis. Additionally, the development of more selective β2-adrenergic receptor antagonists may provide further insights into the role of β2-adrenergic receptors in various physiological processes.
Conclusion:
In conclusion, ICI 118,551 is a selective β2-adrenergic receptor antagonist that has been extensively studied due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide valuable insights into the role of β2-adrenergic receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of ICI 118,551 involves several steps. The first step involves the reaction of 2-chloroethanol with 2-hydroxyphenol to produce 2-(2-hydroxyethoxy)phenol. The second step involves the reaction of the product from the first step with 2-(2-bromoethoxy)phenol to produce 1-[2-(2-hydroxypropoxy)phenoxy]propan-2-ol. The final product is then purified using chromatography techniques.
Propriétés
Numéro CAS |
17736-67-3 |
|---|---|
Nom du produit |
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-[2-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-5-3-4-6-12(11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
Clé InChI |
FXTIXKIWTZEPFI-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1OCC(C)O)O |
SMILES canonique |
CC(COC1=CC=CC=C1OCC(C)O)O |
Synonymes |
1,2-Phenylenebis(2-hydroxypropyl) ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




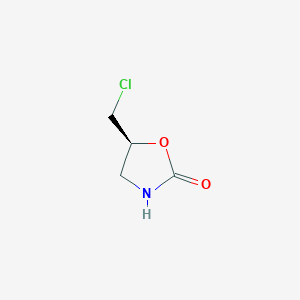
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
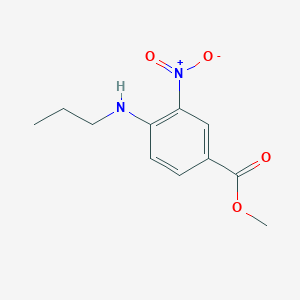
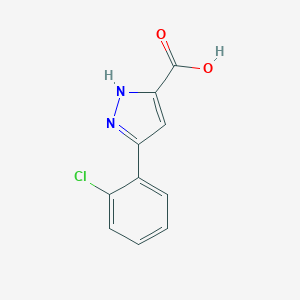
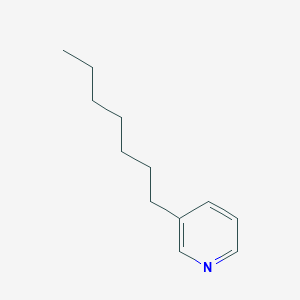
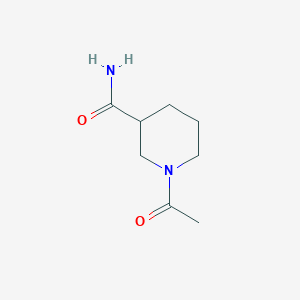
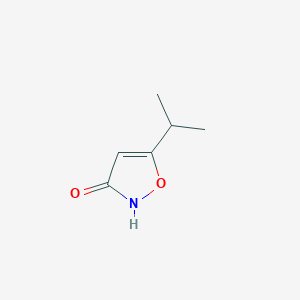
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
